Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H19NO2/c1-3-12-13-7-5-6-8-14(13)18-16(11-9-10-11)15(12)17(19)20-4-2/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
BRXLTJIVBSQEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C3CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation–Ring Expansion of Indoles with α-Halodiazoacetates
A key method for synthesizing ethyl quinoline-3-carboxylates involves the reaction between indoles and ethyl α-halodiazoacetates (X-EDA), catalyzed by Rhodium(II) complexes such as Rh2(esp)2. This reaction proceeds via initial cyclopropanation of the indole C2–C3 double bond, followed by spontaneous ring expansion and elimination of hydrogen halide to yield the quinoline core.
- Prepare a solution of ethyl α-halodiazoacetate (1.1–1.3 equivalents) in dichloromethane (CH2Cl2) at 0 °C.
- Add this solution dropwise to a stirring room temperature mixture of indole (1.0 equivalent), cesium carbonate (Cs2CO3, 1.3 equivalents), and Rh2(esp)2 catalyst (1 mol%) in CH2Cl2.
- Stir the reaction mixture for 30 minutes.
- Remove solvent under reduced pressure.
- Purify the crude product by silica gel chromatography using CH2Cl2/ethyl acetate (EtOAc) as eluent.
This method yields ethyl quinoline-3-carboxylates with good efficiency, depending on the substitution pattern of the indole and the halogen in X-EDA (Cl > Br > I in yield).
- The Rhodium(II) catalyst activates the diazo compound, generating a metal-carbene intermediate.
- This intermediate undergoes cyclopropanation with the indole double bond.
- The resulting indoline cyclopropane intermediate rearranges spontaneously to the quinoline structure with elimination of HX (where X is the halogen).
Functionalization to Introduce the 4-Ethyl Substituent
After formation of the quinoline-3-carboxylate core, the 4-position can be functionalized by substitution reactions. For example, 4-chloroquinoline derivatives can be converted to 4-ethoxy or 4-ethyl derivatives by reaction with ethanol or ethyl iodide under reflux or basic conditions.
- Refluxing ethyl 4-chloroquinoline-3-carboxylate in ethanol leads to displacement of the 4-chloro substituent by an ethoxy group.
- Subsequent reaction with ethyl iodide under weakly basic conditions introduces the ethyl group at the 4-position.
Alternative Routes via Isatin Condensation and Oxidation
Another reported approach involves multi-step synthesis starting from isatin under highly basic conditions, followed by condensation with acetone and phenyl aldehyde, oxidation, and decarboxylation steps to afford quinoline derivatives. This method is more complex and less direct but can be adapted for quinoline carboxylic acid derivatives.
Comparative Data Table of Key Preparation Steps
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation of indole | Indole, ethyl α-halodiazoacetate (X = Cl, Br, I), Rh2(esp)2 catalyst, Cs2CO3, CH2Cl2, 0 °C to RT | Cl: 90, Br: 84, I: 70 | Best yields with Cl-EDA; N–H indoles required for cyclopropanation-ring expansion |
| 2 | Ring expansion & elimination | Spontaneous after cyclopropanation | — | Forms ethyl quinoline-3-carboxylate core |
| 3 | 4-Chloro substitution displacement | Reflux in ethanol | 65 | Converts 4-chloroquinoline to 4-ethoxyquinoline ester |
| 4 | 4-Ethyl substitution introduction | Reaction with ethyl iodide under weakly basic conditions | 85 | Introduces ethyl group at 4-position |
| 5 | Hydrolysis (if needed) | LiOH in H_2O/THF | 87 | Converts ester to carboxylic acid |
Research Findings and Analysis
- The cyclopropanation–ring expansion method offers a mild, efficient, and selective route to quinoline-3-carboxylates, including derivatives like ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate.
- Rhodium(II) catalysts, especially Rh2(esp)2, are critical for high yields and selectivity.
- The reaction tolerates various substituents on the indole ring, although substitution at the 2-position of indole is detrimental.
- The halogen in the α-halodiazoacetate influences the yield, with chlorine providing the best results.
- Subsequent functionalization at the 4-position via nucleophilic substitution or alkylation allows introduction of the ethyl group.
- Alternative multi-step methods starting from isatin exist but are less straightforward.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinoline N-oxide.
Reduction: Reduction reactions can yield the corresponding quinoline derivative with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a quinoline derivative with applications spanning chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study, with ongoing research exploring new applications and mechanisms of action.
Scientific Research Applications
Chemistry
this compound serves as a building block in synthesizing more complex quinoline derivatives. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical compounds.
- Reactions
- Oxidation: Can be converted into its corresponding quinoline N-oxide using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Can yield the corresponding quinoline derivative with reduced functional groups using reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
- Substitution: Undergoes nucleophilic substitution reactions, particularly at the quinoline ring, employing reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Biology
The compound is studied for its potential antibacterial and antifungal properties. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects.
Medicine
Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Industry
It is used in developing new materials and as a precursor in the synthesis of various industrial chemicals.
This compound is of interest for its potential biological activities, especially in medicinal chemistry and pharmacology. The quinoline core structure is known for diverse biological activities, and the cyclopropyl and ethyl substituents influence the compound's interaction with biological targets.
Antimicrobial Activity
Studies suggest that compounds with similar quinoline structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinguishing features:
Key Observations:
- Bioactivity: Brominated quinolines (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) are often explored for antimicrobial activity, while ethyl and cyclopropyl substituents may enhance lipophilicity, influencing pharmacokinetic properties.
Physicochemical Properties
- Solubility : Hydroxyl and bromine groups in the bromo analog increase polarity, enhancing water solubility compared to the more lipophilic target compound.
- Stability : Cyclopropane rings may confer rigidity and thermal stability, whereas bromine substituents could pose photodegradation risks.
Bioactivity and Industrial Use
- Antimicrobial Potential: Quinolines with halogen or hydroxyl groups (e.g., Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) show antifungal and antibacterial activity, as seen in studies of bioactive plant extracts . The target compound’s bioactivity remains unstudied in the provided evidence.
- Material Science: Ethyl quinoline esters are utilized as ligands in coordination chemistry or precursors for optoelectronic materials.
Challenges and Opportunities
- Data Gaps: No direct studies on this compound were identified in the evidence. Comparative analysis relies on structural extrapolation.
Biological Activity
Introduction
Ethyl 2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O2
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC1=C(C(=NC2=C1C=CC(=C2)C3CC3)C(=O)OCC)C(=O)OCC
The structure features a quinoline core, which is known for its diverse biological activities. The cyclopropyl and ethyl substituents are significant as they may influence the compound's interaction with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar quinoline structures exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
Research suggests that this compound may possess anticancer activity. Quinoline derivatives have been shown to inhibit tumor growth in various cancer models. For instance, in vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
Case Study: In Vitro Evaluation
A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Inhibition of DNA synthesis |
| A549 (Lung) | 10.5 | Cell cycle arrest at G1 phase |
These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
Antiviral Activity
Emerging research indicates that certain quinoline derivatives exhibit antiviral properties, particularly against RNA viruses. This compound may inhibit viral replication by targeting viral enzymes or interfering with host cell pathways essential for viral life cycles.
The proposed mechanisms by which this compound exerts its biological effects include:
- DNA Intercalation : Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could act on specific receptors involved in apoptosis signaling pathways.
Comparison with Similar Compounds
This compound can be compared to other quinoline derivatives that have shown promising biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Ethyl 4-hydroxyquinoline | Antimicrobial, Anticancer | |
| Fluoroquinolone derivatives | Antibacterial | |
| 7-Chloroquinoline | Antiviral |
These comparisons underline the significance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
